Cyclic di-IMP (sodium salt)
Description
Contextualization within Cyclic Dinucleotide Signaling Research
Cyclic dinucleotides (CDNs) are a class of second messenger molecules that play a crucial role in the signaling pathways of both bacteria and eukaryotes. mdpi.comnih.gov In bacteria, they regulate a wide array of processes, including biofilm formation, virulence, and cell cycle progression. asm.orgmdpi.com The discovery that bacterial CDNs can trigger innate immune responses in mammalian cells marked a pivotal moment in immunology. mdpi.comnih.gov
This response is primarily mediated by the Stimulator of Interferon Genes (STING) pathway. universityofcalifornia.eduresearchgate.net When foreign DNA is detected in the cytoplasm, the enzyme cyclic GMP-AMP synthase (cGAS) is activated, leading to the synthesis of the mammalian CDN, 2'3'-cGAMP. frontiersin.orgbiomol.com This molecule then binds to and activates STING, an endoplasmic reticulum-resident protein. frontiersin.orgbiomol.com The activation of STING initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-pathogen and anti-tumor immune response. universityofcalifornia.edufrontiersin.org
Bacterial CDNs, such as cyclic di-GMP and cyclic di-AMP, can also directly activate the STING pathway, highlighting a conserved mechanism of innate immune recognition. researchgate.netpurdue.edu This understanding has spurred research into the therapeutic potential of CDNs as vaccine adjuvants and immunotherapeutic agents. frontiersin.orgdoi.org
Classification as a Synthetic Cyclic Dinucleotide Analog
Cyclic di-IMP (sodium salt), or c-di-IMP, is a synthetic analog of naturally occurring bacterial CDNs like cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP). bertin-bioreagent.comcaymanchem.com As a synthetic molecule, its structure has been intentionally designed by researchers. While it is structurally related to its natural counterparts, possessing a core cyclic dinucleotide structure, it is distinguished by the presence of inosine (B1671953) as its nucleobase instead of guanine (B1146940) or adenine (B156593). doi.orgbertin-bioreagent.com This chemical distinction gives c-di-IMP unique properties, including its potent adjuvant capabilities. doi.orgbertin-bioreagent.com
The development of synthetic CDN analogs like c-di-IMP is a key strategy in immunomodulation research. figshare.comacs.org The goal is to create molecules with enhanced stability, greater potency in activating the STING pathway, and improved therapeutic profiles compared to natural CDNs. universityofcalifornia.edu These synthetic analogs are crucial tools for probing the intricacies of the STING signaling pathway and for developing novel immunotherapies. figshare.comacs.orgmdpi.com
Table 1: Comparison of Cyclic di-IMP with Natural Cyclic Dinucleotides
| Feature | Cyclic di-IMP (c-di-IMP) | Cyclic di-GMP (c-di-GMP) | Cyclic di-AMP (c-di-AMP) |
|---|---|---|---|
| Origin | Synthetic bertin-bioreagent.comcaymanchem.com | Bacterial asm.orgmdpi.com | Bacterial, Archaeal frontiersin.orgwikipedia.org |
| Nucleobase | Inosine | Guanine | Adenine |
| Primary Role in Research | Immunomodulator, Vaccine Adjuvant doi.orgcreative-biolabs.com | Bacterial Signaling, Biofilm Formation, STING Agonist nih.govasm.org | Bacterial Physiology, Host Immune Response, STING Agonist frontiersin.orgwikipedia.org |
| Key Discovery Context | Search for potent mucosal adjuvants doi.org | Allosteric activator of cellulose (B213188) synthase asm.org | Regulation of bacterial physiological activities frontiersin.orgwikipedia.org |
Historical Development and Emerging Significance in Immunomodulation
The development of synthetic CDN analogs is a direct result of the burgeoning understanding of the STING pathway's central role in innate immunity. universityofcalifornia.edu Early research demonstrated that direct administration of natural CDNs could stimulate potent anti-tumor T-cell responses. universityofcalifornia.edu This sparked a wave of interest in creating synthetic versions with superior properties for clinical applications. universityofcalifornia.eduacs.org
Cyclic di-IMP emerged from this research focus as a promising immunomodulatory agent. doi.org Studies have shown that c-di-IMP possesses strong adjuvant properties, capable of enhancing both humoral and cellular immune responses when co-administered with an antigen. doi.orgbertin-bioreagent.com For instance, when used as a mucosal adjuvant in animal models, c-di-IMP significantly increased the production of antigen-specific antibodies (IgG) in the blood and secretory IgA in mucosal tissues. doi.org
Furthermore, research indicates that c-di-IMP promotes a mixed T-helper (Th)1, Th2, and Th17 response. doi.orgcreative-biolabs.com This balanced immune stimulation is highly desirable for vaccines against a broad range of pathogens. creative-biolabs.com In vitro studies have further elucidated its mechanism, showing that c-di-IMP can activate and mature dendritic cells, which are critical for initiating an adaptive immune response. bertin-bioreagent.complos.org Specifically, it upregulates the expression of co-stimulatory molecules on dendritic cells, enhancing their ability to activate T cells. bertin-bioreagent.complos.org
The potent immunomodulatory effects of c-di-IMP, particularly its efficacy as a mucosal adjuvant, have positioned it as a significant compound in the ongoing development of new vaccines and immunotherapies. doi.orgcreative-biolabs.com Its ability to robustly stimulate both local and systemic immune responses underscores its potential to improve the effectiveness of subunit vaccines against infectious diseases. doi.org
Table 2: Key Research Findings on Cyclic di-IMP (Sodium Salt)
| Research Focus | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Adjuvant Properties | Exhibits potent adjuvant activity when co-administered with an antigen via mucosal routes. | A promising candidate for developing mucosal vaccines. | doi.org |
| Humoral Immunity | Significantly increases serum levels of antigen-specific IgG in vaccinated mice. | Enhances the antibody-mediated immune response. | doi.orgbertin-bioreagent.com |
| Cellular Immunity | Stimulates a mixed TH1/TH2/TH17 cytokine response and antigen-specific cytotoxic T lymphocyte (CTL) activity. | Promotes a balanced and comprehensive cellular immune response. | doi.org |
| Dendritic Cell Activation | Induces the maturation of dendritic cells, increasing the expression of MHC class I and II and co-stimulatory molecules (CD80, CD86, CD40). | Enhances the initiation of the adaptive immune response. | bertin-bioreagent.complos.org |
| Macrophage Stimulation | Demonstrates the ability to stimulate macrophages in vitro. | Contributes to the overall innate immune activation. | bertin-bioreagent.com |
Structure
2D Structure
Properties
Molecular Formula |
C20H20N8Na2O14P2 |
|---|---|
Molecular Weight |
704.3 g/mol |
IUPAC Name |
disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
InChI Key |
JBHJGFWGJASJST-VEQUCWRQSA-L |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Ii. Molecular Interactions and Signaling Pathways of Cyclic Di Imp in Eukaryotic Systems
Induction of Type I Interferon Responses
A primary consequence of STING pathway activation by cyclic dinucleotides like c-di-IMP is the robust production of type I interferons (IFNs), such as IFN-β. plos.orgnih.govnih.gov These cytokines are pivotal in establishing an antiviral state and orchestrating a broader immune response. nih.gov The induction of type I IFNs is directly dependent on the STING-TBK1-IRF3 signaling cascade. sci-hub.stnih.gov Studies have shown that c-di-IMP, along with other cyclic dinucleotides, can induce the expression of type I IFNs in various immune cells, including dendritic cells and macrophages. plos.org This induction is a hallmark of the immunostimulatory activity of these molecules.
Activation of the Nuclear Factor Kappa B (NF-κB) Pathway
In addition to the IRF3 pathway, STING activation can also lead to the activation of the Nuclear Factor Kappa B (NF-κB) pathway. frontiersin.orgresearchgate.net NF-κB is a family of transcription factors that play a critical role in regulating inflammatory responses, cell survival, and proliferation. nih.govmdpi.com The activation of NF-κB is a key event in the inflammatory response and is initiated by a variety of stimuli, leading to the transcription of numerous pro-inflammatory genes. physiology.org In the context of STING signaling, activation of NF-κB can occur, leading to the production of inflammatory cytokines. researchgate.netfrontiersin.org However, the activation of NF-κB by cyclic dinucleotides can also occur through STING-independent mechanisms. mdpi.comnih.gov For instance, some studies suggest that while MPYS (an alternative name for STING) is essential for IRF3 activation in response to c-di-AMP and c-di-GMP, it is not required for NF-κB activation by these same ligands, indicating the existence of parallel pathways. nih.gov The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of inhibitor of κB (IκB) proteins, which allows NF-κB dimers to translocate to the nucleus and activate gene transcription. physiology.orgcellsignal.com
Inflammasome Pathway Modulation
Cyclic dinucleotides have also been shown to modulate the activity of inflammasomes, which are multiprotein complexes that play a crucial role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. nih.govrupress.org Specifically, cyclic dinucleotides such as c-di-GMP and c-di-AMP can stimulate the secretion of IL-1β through the activation of the NLRP3 inflammasome. mdpi.comnih.gov Interestingly, this activation of the NLRP3 inflammasome by cyclic dinucleotides can be independent of the STING pathway. nih.gov The mechanism of inflammasome activation by these molecules is linked to the mobilization of potassium and calcium ions. nih.gov In the context of Chlamydia trachomatis infection, the bacterial metabolite c-di-AMP is recognized by STING, which is crucial for the activation of both canonical and non-canonical inflammasomes. plos.org This highlights a role for STING in bridging the detection of bacterial metabolites to inflammasome activation. plos.org
Role in Host Autophagy Activation
Cyclic di-IMP, as a ligand for the STING (Stimulator of Interferon Genes) protein, is implicated in the activation of host autophagy, a fundamental cellular process for degrading and recycling cellular components, including invading pathogens. medchemexpress.comembopress.org While much of the detailed mechanistic research has been conducted with related cyclic dinucleotides (CDNs) like cyclic di-AMP (c-di-AMP) and 2'3'-cGAMP, the shared activation of the STING pathway provides a framework for understanding c-di-IMP's role. nih.govnih.gov
Activation of STING by bacterial CDNs such as c-di-AMP can induce autophagy. nih.gov This process can be initiated when STING, a transmembrane protein in the endoplasmic reticulum (ER), binds the CDN. nih.gov This binding can trigger ER stress, leading to the inactivation of the MTOR signaling complex and subsequent induction of a specialized form of autophagy known as ER-phagy. nih.gov Upon activation, STING translocates from the ER to the ER-Golgi intermediate compartment (ERGIC), which can serve as a membrane source for the formation of autophagosomes. nih.gov This STING-mediated autophagosome formation appears to be a distinct pathway, often occurring independently of key canonical autophagy regulators like ULK1, BECN1, and PIK3C3, as well as the downstream immune signaling effectors TBK1 and IRF3. nih.gov
Recent findings highlight a direct molecular link where activated STING recruits the autophagy protein WIPI2, which is crucial for the lipidation of LC3 and the expansion of the phagophore membrane during autophagosome formation. embopress.org This STING-induced autophagy plays a critical role in host defense by facilitating the clearance of cytosolic pathogens and pathogenic DNA. nih.govembopress.org Furthermore, this autophagic process can serve as a negative feedback loop by selectively degrading components of the signaling pathway, such as cGAS and STING itself, thereby attenuating the immune response to prevent excessive inflammation. embopress.org
Orchestration of Cytokine and Chemokine Production
Cyclic di-IMP is a potent modulator of the adaptive immune response, orchestrating the production of a specific profile of cytokines and chemokines. Research demonstrates that c-di-IMP functions as a strong adjuvant, promoting a balanced TH1/TH2/TH17-type immune response. nih.govdoi.org This mixed response is crucial for mounting a comprehensive defense against a wide range of pathogens. When used as a mucosal adjuvant in mice, c-di-IMP led to the secretion of a cytokine and chemokine profile by lymphocytes that confirmed the stimulation of this mixed T-helper cell response. doi.org
The closely related molecule, c-di-AMP, has also been shown to induce a balanced TH1/TH2/TH17 response pattern. researchgate.net Studies on c-di-AMP provide more specific insights into the cytokines produced. For instance, c-di-AMP stimulation of macrophages and dendritic cells induces the production of Type I interferons (IFN-β) and Interleukin-6 (IL-6). nih.govresearchgate.net Further investigation has shown that c-di-AMP is a potent inducer of not only IFN-β and IL-6, but also the chemokines CXCL2, CCL3, and CCL4 in host macrophages. frontiersin.org Compared to bacterial lipopolysaccharide (LPS), c-di-AMP is a stronger inducer of IFN-β, CCL4, and IL-6. frontiersin.org
The table below summarizes the T-helper cell responses influenced by cyclic dinucleotides like c-di-IMP and c-di-AMP, along with their characteristic cytokines.
| T-Helper Subset | Primary Function | Representative Cytokines | Reference |
| TH1 | Cell-mediated immunity, response to intracellular pathogens | IFN-γ, TNF-α, IL-12 | nih.govnih.govmdpi.com |
| TH2 | Humoral immunity, response to extracellular parasites | IL-4, IL-6, IL-10 | nih.govnih.gov |
| TH17 | Pro-inflammatory response, immunity at mucosal surfaces | IL-17, IL-21, IL-22 | nih.govdoi.orgresearchgate.net |
This table provides representative cytokines associated with each T-helper subset to illustrate the balanced response promoted by adjuvants like c-di-IMP.
Interplay with Other Cytosolic DNA Sensors
While STING is the primary and direct receptor for bacterial cyclic dinucleotides, including c-di-IMP, its activation and the subsequent signaling cascade involve a complex interplay with other cytosolic DNA sensors. medchemexpress.comnih.govnih.gov These interactions create a robust and multi-layered surveillance system within the cell.
Cyclic GMP-AMP Synthase (cGAS): cGAS is best known as the principal sensor of cytosolic DNA, which, upon binding DNA, synthesizes the endogenous cyclic dinucleotide 2'3'-cGAMP. frontiersin.orguni-muenchen.de This cGAMP then acts as the high-affinity ligand for STING. embopress.org However, research has revealed a further role for cGAS in detecting bacterial CDNs. embopress.orgembopress.org When extracellular CDNs like c-di-AMP are internalized by the cell, cGAS can directly bind to them. embopress.orgembopress.org This binding promotes the formation of a cGAS-STING signaling complex, enhancing STING activation. embopress.org In this context, cGAS appears to function as a scaffold or co-sensor, facilitating the response to bacterial CDNs in a manner that is independent of its own enzymatic activity. embopress.orgembopress.org
Other Sensors: The broader network of cytosolic DNA sensing includes other proteins such as IFI16, ZBP1 (also known as DAI), and RNA Polymerase III, which primarily detect foreign or misplaced DNA and often converge on the STING pathway to elicit an immune response. embopress.orgmdpi.com This convergence underscores STING's central role as a hub that integrates signals from multiple upstream sensors to orchestrate a unified innate immune defense.
The table below outlines the key cytosolic sensors and their interaction with cyclic dinucleotides.
| Sensor | Primary Ligand(s) | Interaction with CDNs / STING Pathway | Reference |
| STING | cGAMP, c-di-GMP, c-di-AMP, c-di-IMP | Direct receptor for CDNs, central adaptor protein. | medchemexpress.comembopress.orgnih.gov |
| cGAS | Cytosolic dsDNA | Synthesizes cGAMP to activate STING. Also directly binds internalized bacterial CDNs to enhance STING activation. | frontiersin.orgembopress.orgembopress.org |
| DDX41 | dsDNA, c-di-GMP, c-di-AMP | Directly binds bacterial CDNs and requires STING as an adaptor to signal. | embopress.orgnih.govinvivogen.comfrontiersin.org |
| ZBP1 (DAI) | Z-form DNA, B-form DNA | Triggers innate immunity through the TBK1-IRF3 pathway, which is downstream of STING. | frontiersin.orgmdpi.com |
| IFI16 | dsDNA | Can trigger STING-dependent signaling pathways. | embopress.orgmdpi.com |
Iii. Cellular Immunomodulatory Effects of Cyclic Di Imp
Activation and Maturation of Dendritic Cells
Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping the adaptive immune response. The activation and maturation of DCs are critical steps in this process, characterized by the upregulation of specific cell surface molecules and an enhanced ability to present antigens to T cells. nih.govgoogle.com C-di-IMP has been shown to be a potent activator of DCs. caymanchem.comdoi.org
A hallmark of DC maturation is the increased expression of co-stimulatory molecules, which are essential for providing the secondary signals required for T cell activation. nih.govnih.gov Research has demonstrated that c-di-IMP effectively promotes the maturation of dendritic cells. caymanchem.comdoi.org In studies involving murine bone marrow-derived dendritic cells, treatment with c-di-IMP led to an enrichment of the cell population positive for Major Histocompatibility Complex (MHC) Class I and Class II molecules. caymanchem.combertin-bioreagent.combiomol.com
Furthermore, c-di-IMP treatment significantly upregulates the expression of crucial co-stimulatory molecules, including CD80, CD86, CD40, and the adhesion molecule CD54 (ICAM-1). caymanchem.combertin-bioreagent.combiomol.combioscience.co.uk This broad-spectrum upregulation of key surface markers indicates a comprehensive maturation of dendritic cells, equipping them to effectively engage with and activate T lymphocytes. caymanchem.comnih.gov
| Molecule | Function in Dendritic Cells | Effect of c-di-IMP |
| MHC Class I | Presents endogenous antigens to CD8+ T cells. | Upregulation caymanchem.combertin-bioreagent.com |
| MHC Class II | Presents exogenous antigens to CD4+ T cells. nih.gov | Upregulation caymanchem.combertin-bioreagent.com |
| CD80 (B7-1) | Co-stimulatory molecule for T cell activation. ijbs.com | Upregulation caymanchem.combertin-bioreagent.com |
| CD86 (B7-2) | Co-stimulatory molecule for T cell activation. ijbs.com | Upregulation caymanchem.combertin-bioreagent.com |
| CD40 | Receptor involved in DC licensing and activation. nih.gov | Upregulation caymanchem.combertin-bioreagent.com |
| CD54 (ICAM-1) | Adhesion molecule facilitating DC-T cell interaction. tohoku.ac.jp | Upregulation caymanchem.combertin-bioreagent.com |
The upregulation of MHC and co-stimulatory molecules by c-di-IMP directly translates to an enhanced capacity for antigen presentation. caymanchem.comgoogle.com By increasing the density of MHC-peptide complexes on the cell surface, DCs can more effectively present antigens to T cells. nih.gov Simultaneously, the heightened expression of CD80 and CD86 provides the necessary co-stimulation to prevent T cell anergy and promote a robust activation signal. ijbs.com The increased expression of CD40 on DCs, upon engagement with CD40L on T cells, further amplifies the activation of both cell types, leading to a more potent and sustained immune response. nih.gov This enhanced antigen-presenting function is a cornerstone of the adjuvant activity of c-di-IMP. doi.org
Upregulation of Co-stimulatory Molecules (e.g., MHC Class I and II, CD80, CD86, CD40, CD54)
Stimulation of Macrophage Function
Macrophages are another critical component of the innate immune system, acting as phagocytes and antigen-presenting cells. C-di-IMP has been shown to directly stimulate macrophage activity. caymanchem.combertin-bioreagent.combiomol.com In vitro studies have demonstrated that c-di-IMP can stimulate macrophages at concentrations as low as 500 ng/ml. caymanchem.combiomol.com This stimulation can lead to the activation of these cells, enhancing their phagocytic capabilities and their role in orchestrating inflammatory responses. plos.org
Promotion of T Cell Activation and Proliferation
The activation of dendritic cells and macrophages by c-di-IMP creates a cellular environment conducive to T cell activation and proliferation. caymanchem.comdoi.org The mature DCs, with their upregulated MHC and co-stimulatory molecules, are primed to effectively activate naive T cells. google.com This interaction leads to the proliferation and differentiation of T cells into effector cells, which are crucial for cell-mediated immunity. caymanchem.com Research indicates that immunization with an antigen and c-di-IMP as an adjuvant leads to a cellular immune response characterized by a mixed TH1/TH2/TH17 response. doi.org This suggests that c-di-IMP can promote the activation of various T helper cell subsets, leading to a comprehensive immune reaction. caymanchem.comdoi.org
Induction of Humoral Immune Responses
In addition to its effects on cell-mediated immunity, c-di-IMP also potently enhances humoral immune responses, which are mediated by antibodies produced by B cells. caymanchem.comdoi.org
A key measure of a successful humoral immune response is the generation of high titers of antigen-specific antibodies. nih.gov Studies have shown that mucosal immunization with an antigen, such as β-galactosidase, along with c-di-IMP as an adjuvant, results in a significant increase in antigen-specific Immunoglobulin G (IgG) titers in the serum of mice. caymanchem.comdoi.org Specifically, intranasal administration of β-galactosidase with c-di-IMP led to up to a 2-fold increase in IgG titers compared to immunization with the antigen alone. caymanchem.combertin-bioreagent.combiomol.combioscience.co.uk This demonstrates the potent ability of c-di-IMP to act as a mucosal adjuvant, promoting a strong systemic antibody response. caymanchem.comdoi.org
| Adjuvant | Antigen | Route of Administration | Observed Effect on IgG Titer |
| c-di-IMP | β-galactosidase | Intranasal | Up to 2-fold increase compared to antigen alone caymanchem.combertin-bioreagent.combioscience.co.uk |
| c-di-IMP | Ovalbumin (OVA) | Intranasal | Significantly higher anti-OVA IgG titers than OVA alone doi.org |
Local Mucosal Secretory Immunoglobulin A (sIgA) Responses
A hallmark of effective mucosal vaccination is the induction of robust secretory Immunoglobulin A (sIgA) responses at the site of pathogen entry. Research demonstrates that c-di-IMP is a powerful adjuvant for eliciting such responses. When co-administered with a model antigen, such as beta-galactosidase (β-Gal), via the intranasal route in mice, c-di-IMP significantly enhances local immunity. doi.orgnih.gov Studies have documented high levels of antigen-specific sIgA in various mucosal tissues, including the lungs and vagina, following immunization. doi.orgnih.govresearchgate.net This indicates that the adjuvant effect of c-di-IMP is not confined to the site of administration but extends to distant mucosal territories, which is a crucial feature for a mucosal adjuvant. doi.orgnih.gov The ability of c-di-IMP to stimulate potent sIgA production highlights its potential for developing vaccines against pathogens that invade the body through mucosal surfaces. doi.orgresearchgate.net
Table 1: Effect of c-di-IMP on Mucosal sIgA Response
| Model System | Antigen | Key Findings | Reference |
| BALB/c Mice | Beta-galactosidase (β-Gal) | Intranasal co-administration of c-di-IMP resulted in high levels of β-Gal-specific secretory IgA (sIgA). | doi.orgnih.gov |
| Mice | General (Referencing multiple studies) | Mucosal immunization with c-di-IMP induced specific sIgA responses in multiple mucosal sites, including the lung and vagina. | researchgate.net |
Skewing of Cellular Immune Responses
Beyond its impact on humoral immunity, c-di-IMP plays a significant role in shaping the nature of the cellular immune response. The type of T helper (Th) cell response and the induction of cytotoxic cells are critical for clearing different types of pathogens.
Cyclic di-IMP has been shown to promote a broad and balanced T helper cell response. Analysis of antigen-specific IgG isotypes in the sera of immunized mice, along with the profiles of cytokines and chemokines secreted by their lymphocytes, reveals a mixed Th1/Th2/Th17 response. doi.orgnih.govnih.gov This is a distinct advantage, as different pathogens may require different arms of the T helper response for effective clearance. creative-biolabs.com For instance, Th1 responses are crucial for combating intracellular bacteria and viruses, Th2 responses are important for fighting extracellular parasites, and Th17 responses are key for protection against extracellular bacteria and fungi at mucosal surfaces. The ability of c-di-IMP to stimulate all three pathways simultaneously suggests it could be a versatile adjuvant for vaccines against a wide range of infectious agents. creative-biolabs.comnih.govresearchgate.net
Table 2: T Helper Cell Response Skewing by c-di-IMP
| Model System | Antigen | Method of Analysis | Observed Response | Reference |
| BALB/c Mice | Beta-galactosidase (β-Gal) | Analysis of antigen-specific IgG isotypes and secreted cytokine/chemokine profiles. | Stimulation of a mixed Th1/Th2/Th17 response. | doi.orgnih.gov |
| Murine Models | General Antigens | Comparison of cytokine response profiles with other cyclic dinucleotides. | Promotes a balanced Th1/Th2/Th17 response. | nih.gov |
A critical function of the cellular immune system in controlling viral infections and cancer is the activity of cytotoxic T lymphocytes (CTLs), which can recognize and kill infected or malignant cells. Research has demonstrated that mucosal immunization using c-di-IMP as an adjuvant leads to the potent stimulation of CTL responses. doi.orgnih.govnih.gov In studies using C57BL/6 mice immunized intranasally with the model antigen Ovalbumin (OVA) and c-di-IMP, strong in vivo CTL activity was observed. doi.orgnih.gov One study quantified this response, showing up to 60% of antigen-specific cell lysis, indicating a vigorous and effective cytotoxic response. doi.orgnih.gov This capacity to induce strong CTL activity further solidifies the potential of c-di-IMP as an adjuvant for vaccines where cellular immunity is paramount for protection. doi.orgnih.gov
Table 3: Induction of CTL Activity by c-di-IMP
| Model System | Antigen | Key Findings | Reference |
| C57BL/6 Mice | Ovalbumin (OVA) | Mucosal immunization with OVA and c-di-IMP led to strong in vivo CTL responses. | doi.orgnih.gov |
| C57BL/6 Mice | Ovalbumin (OVA) | Resulted in 60% of antigen-specific lysis by in vivo CTLs. | doi.orgnih.gov |
| Murine Models | Beta-Galactosidase (β-Gal), Ovalbumin (Ova) | Subcutaneous immunization with related CDNs elicited strong in vivo CTL responses (30-60% lysis); similar results were observed for c-di-IMP. | nih.gov |
Iv. Cyclic Di Imp in Host Pathogen Interaction Research Paradigms
Elucidation of Host Innate Immune Recognition Mechanisms
The innate immune system is the body's first line of defense against invading pathogens. nih.gov It relies on a class of proteins known as pattern recognition receptors (PRRs) to detect conserved microbial molecules called pathogen-associated molecular patterns (PAMPs). frontiersin.orgnih.gov The study of cyclic di-IMP has been instrumental in clarifying how the host recognizes and responds to cyclic dinucleotides (CDNs), a class of PAMPs produced by bacteria. plos.orgnih.gov
Research has demonstrated that cyclic di-IMP, like other CDNs, can activate the innate immune system. plos.org Specifically, it has been shown to stimulate dendritic cells and macrophages, key antigen-presenting cells of the innate immune system. caymanchem.com This stimulation leads to the upregulation of co-stimulatory molecules and the production of type I interferons (IFN-β), which are crucial for orchestrating an effective anti-viral and anti-bacterial response. plos.org
The primary pathway through which cyclic di-IMP and other CDNs exert their effects is the STING (stimulator of interferon genes) pathway. nih.govnih.govnih.gov STING is an endoplasmic reticulum-associated protein that functions as a direct sensor for CDNs. nih.govrndsystems.com Upon binding to a CDN like cyclic di-IMP, STING undergoes a conformational change, leading to the activation of downstream signaling cascades that culminate in the production of type I interferons and other pro-inflammatory cytokines. dovepress.comcaymanchem.comfrontiersin.org The use of cyclic di-IMP in research helps to dissect the specific steps of this pathway, from initial recognition by STING to the ultimate cellular response. plos.org
Table 1: Key Research Findings on Cyclic di-IMP and Innate Immune Recognition
| Research Finding | Cellular Target/Pathway | Outcome | Reference(s) |
| Stimulates dendritic cells and macrophages. | Dendritic Cells, Macrophages | Upregulation of co-stimulatory molecules (MHC class I/II, CD80, CD86, CD40, CD54). | caymanchem.com |
| Induces type I interferon (IFN-β) production. | STING Pathway | Activation of antiviral and antibacterial responses. | plos.org |
| Acts as a mucosal adjuvant. | Mucosal Immune System | Enhancement of humoral (IgG) and cellular (Th1/Th2) immune responses. | caymanchem.commdpi.com |
Contribution to Understanding Pathogen-Associated Molecular Patterns (PAMPs)
Pathogen-associated molecular patterns (PAMPs) are conserved molecular structures that are broadly shared by pathogens but are distinguishable from host molecules. nih.gov The recognition of PAMPs by host PRRs is a fundamental principle of innate immunity. frontiersin.orgnih.gov Bacterial second messengers, such as cyclic di-GMP and cyclic di-AMP, are now recognized as important PAMPs that signal the presence of an active bacterial infection. frontiersin.orgnih.govnih.gov
Cyclic di-IMP, as a synthetic analog of these bacterial second messengers, serves as a powerful research tool to study the host's response to this specific class of PAMPs. caymanchem.com By using a defined molecule like cyclic di-IMP, researchers can investigate the downstream consequences of PAMP recognition without the confounding variables present in a whole-pathogen infection model.
Some PAMPs, particularly those associated with viable pathogens, have been termed "vita-PAMPs" because they signify an active and ongoing infection, often eliciting a more robust immune response than PAMPs from dead microbes. nih.govtheblanderlab.org Cyclic di-AMP, a natural counterpart to the synthetic cyclic di-IMP, is considered a vita-PAMP. nih.govtheblanderlab.org Research using cyclic di-IMP helps to elucidate the specific signaling pathways and cellular responses that are triggered by these viability-associated patterns, providing a clearer picture of how the innate immune system distinguishes between live and dead pathogens. nih.gov
Mimicry of Bacterial Second Messengers in Host Immunity
Cyclic di-IMP's structural resemblance to naturally occurring bacterial second messengers, such as cyclic di-GMP and cyclic di-AMP, is central to its utility in immunological research. caymanchem.com These bacterial signaling molecules play crucial roles in regulating various bacterial processes, including biofilm formation, motility, and virulence. sigmaaldrich.comnih.gov When released into the host cytoplasm during an infection, these molecules act as potent activators of the innate immune system. nih.gov
By mimicking these bacterial signals, cyclic di-IMP allows researchers to trigger specific innate immune pathways in a controlled manner. plos.org This has been particularly valuable in studying the STING pathway, as cyclic di-IMP and other CDNs are direct agonists of STING. rndsystems.com This mimicry enables detailed investigation into how the host immune system has evolved to recognize and respond to these specific bacterial products.
The ability of cyclic di-IMP to act as a mucosal adjuvant further highlights its role as a mimic of bacterial signaling. caymanchem.commdpi.com Mucosal surfaces are a primary site of pathogen entry, and the ability to stimulate a robust immune response at these sites is critical for vaccine efficacy. nih.gov The adjuvant properties of cyclic di-IMP, demonstrated by its ability to enhance both humoral and cellular immune responses to co-administered antigens, are thought to stem from its capacity to activate the same innate immune pathways that are triggered by natural bacterial CDNs during a mucosal infection. caymanchem.commdpi.com
Vi. Advanced Methodological Approaches in Cyclic Di Imp Research
In Vitro Cellular Models for Immune Cell Stimulation
In vitro cellular models are fundamental for dissecting the specific effects of c-di-IMP on various immune cells. These controlled environments allow researchers to study cellular activation, signaling pathways, and functional outcomes upon stimulation. Commonly used models include immortalized cell lines and primary cells, each with distinct advantages.
THP-1 Cell Lines: The human monocytic THP-1 cell line is a widely used model in immunology. These cells can be differentiated into macrophage-like cells, which are key players in the innate immune response. nih.gov When stimulated with cyclic dinucleotides, THP-1 cells, which express the STING pathway components, mount a robust response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines. invivogen.comembopress.org This makes them an excellent system for screening the immunostimulatory potential of compounds like c-di-IMP and for studying the downstream signaling events, often using reporter gene constructs. invivogen.com
RAW 264.7 Macrophages: This murine macrophage-like cell line is another cornerstone of in vitro immunology research. mdpi.com Similar to THP-1 cells, RAW 264.7 macrophages are responsive to cyclic dinucleotides and are frequently used to study the activation of the STING-TBK1-IRF3 signaling axis. invivogen.comnih.gov Studies using this cell line can elucidate the upregulation of co-stimulatory molecules, cytokine secretion profiles, and changes in phagocytic activity following c-di-IMP exposure. nih.govbiorxiv.org
Murine Bone Marrow-Derived Dendritic Cells (BMDCs): As primary antigen-presenting cells (APCs), BMDCs are considered a gold standard for in vitro immunization studies. Unlike cell lines, they more closely represent the behavior of dendritic cells in vivo. Research has shown that c-di-IMP treatment leads to the maturation of BMDCs, a critical step for initiating an adaptive immune response. bertin-bioreagent.comnih.gov This maturation is characterized by the increased surface expression of Major Histocompatibility Complex (MHC) class I and II molecules and co-stimulatory molecules like CD80, CD86, and CD40. bertin-bioreagent.comglpbio.comcaymanchem.com
The table below summarizes the typical applications and observed responses of these cellular models in the context of cyclic dinucleotide research.
| Cell Model | Type | Key Application | Typical Response to Cyclic Dinucleotides |
| THP-1 | Human Monocytic Cell Line | Studying human innate immune signaling, cytokine response, use in reporter assays. nih.govinvivogen.com | Induction of Type I IFNs and pro-inflammatory cytokines; activation of IRF3 and NF-κB pathways. invivogen.comembopress.org |
| RAW 264.7 | Murine Macrophage Cell Line | Investigating macrophage activation, phagocytosis, and murine-specific responses. nih.gov | Upregulation of MHC II and co-stimulatory molecules, production of cytokines, enhanced killing activity. nih.govbiorxiv.org |
| Murine BMDCs | Primary Murine Dendritic Cells | Modeling antigen presentation and T-cell activation; assessing adjuvant effects. nih.gov | Upregulation of MHC class I/II, CD80, CD86, CD40, and CD54; enhanced capacity to stimulate T-cells. bertin-bioreagent.comnih.gov |
In Vivo Immunization Models Utilizing Cyclic di-IMP as an Adjuvant
To validate the translational potential of c-di-IMP as a vaccine adjuvant, researchers employ in vivo immunization models, primarily in mice. These studies are crucial for assessing the compound's ability to enhance antigen-specific immune responses in a whole-organism context.
A typical experimental design involves co-administering c-di-IMP with a model antigen (e.g., β-galactosidase or ovalbumin) to a group of mice, while control groups receive the antigen alone or a placebo. bertin-bioreagent.comcaymanchem.com The route of administration is a key variable, with mucosal routes like intranasal delivery being particularly relevant for c-di-IMP. bertin-bioreagent.comnih.gov Following a prime-boost immunization schedule, various immunological parameters are measured.
Research findings demonstrate that mice immunized intranasally with an antigen plus c-di-IMP exhibit significantly enhanced humoral and cellular immunity. bertin-bioreagent.comcaymanchem.com This is evidenced by:
Increased Antibody Titers: A notable increase in antigen-specific IgG antibodies in the serum is a common finding. For instance, co-administration of c-di-IMP with β-galactosidase resulted in a twofold increase in IgG titers compared to immunization with the antigen alone. bertin-bioreagent.comcaymanchem.com
Balanced T-Helper Response: The adjuvant activity of c-di-IMP promotes a mixed Th1/Th2 cellular immune response, which is critical for clearing diverse types of pathogens. bertin-bioreagent.comcaymanchem.com
The table below outlines a representative finding from an in vivo study using c-di-IMP as a mucosal adjuvant.
| Study Parameter | Antigen Only | Antigen + Cyclic di-IMP Adjuvant |
| Model Antigen | β-galactosidase | β-galactosidase |
| Administration Route | Intranasal | Intranasal |
| Humoral Response | Baseline IgG Titer | ~2-fold increase in IgG Titer. bertin-bioreagent.comcaymanchem.com |
| Cellular Response | Weak | Robust Th1/Th2 response. bertin-bioreagent.comcaymanchem.com |
Biochemical Assays for Receptor Binding and Downstream Activity
Biochemical assays are essential for quantifying the molecular interactions of c-di-IMP and the immediate downstream consequences of that binding. These methods provide precise, quantitative data on receptor affinity and signaling pathway activation.
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISAs are powerful tools developed for the specific and sensitive quantification of cyclic dinucleotides in biological samples. nih.govcaymanchem.com While kits are commercially available for related compounds like c-di-AMP and c-di-GMP, the same principle is applied to c-di-IMP. vincibiochem.itcaymanchem.com These assays can also be adapted to study receptor binding by immobilizing the receptor (STING) and measuring the competitive binding of labeled versus unlabeled c-di-IMP. Furthermore, ELISAs are the standard method for quantifying the final protein products of the signaling cascade, such as secreted IFN-β or other cytokines, from the supernatant of stimulated cells. nih.gov
Reporter Gene Assays: This cell-based technique is a highly effective way to measure the transcriptional activity of a specific signaling pathway. To study c-di-IMP, researchers use stable cell lines (e.g., THP-1 or RAW 264.7) that have been engineered to express a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an IFN-stimulated response element (ISRE). invivogen.com When cells are treated with c-di-IMP, the activation of the STING pathway leads to the phosphorylation and nuclear translocation of IRF3, which binds to the ISRE and drives the expression of the reporter gene. The resulting light output or color change is directly proportional to the level of pathway activation, providing a robust and high-throughput method for quantifying the bioactivity of c-di-IMP. invivogen.com
| Assay Type | Principle | Key Measurement |
| ELISA | Antibody-based detection. Can be competitive for small molecules or sandwich for proteins. | Quantification of c-di-IMP concentration; measurement of secreted cytokines (e.g., IFN-β). nih.govcaymanchem.com |
| Reporter Gene Assay | A reporter gene (e.g., Luciferase) is linked to a promoter (e.g., ISRE) responsive to a specific transcription factor (e.g., IRF3). | Transcriptional activation of the STING pathway, measured as light output or colorimetric change. invivogen.com |
Molecular Biology Techniques for Pathway Interrogation
To confirm the specific molecular pathway through which c-di-IMP exerts its effects, researchers use techniques that can manipulate and measure gene and protein expression.
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure changes in the messenger RNA (mRNA) levels of specific genes following c-di-IMP stimulation. asm.org This allows researchers to create a profile of the transcriptional response, confirming the upregulation of type I interferons and other interferon-stimulated genes (ISGs). Broader, unbiased approaches like RNA sequencing (RNA-seq) can reveal the entire transcriptomic landscape altered by c-di-IMP treatment.
Gene Knockdown/Knockout Studies: These loss-of-function approaches are definitive for establishing the necessity of a particular protein in a signaling pathway. Gene knockdown can be achieved transiently using small interfering RNA (siRNA) to degrade the mRNA of a target protein, such as STING or TBK1. For a permanent and complete loss of function, gene knockout cell lines are created using CRISPR/Cas9 technology. Studies have shown that STING-knockout cells are unresponsive to stimulation by cyclic dinucleotides, unequivocally demonstrating that STING is the essential receptor for this class of molecules. nih.govnih.gov
Structural Biology Approaches for Ligand-Receptor Complex Characterization
Understanding the precise interaction between c-di-IMP and its receptor, STING, at an atomic level requires structural biology techniques. These methods provide a three-dimensional blueprint of the ligand-receptor complex, revealing the basis of binding specificity and the mechanism of activation.
The primary method used is X-ray crystallography . This involves purifying the STING protein (typically the cytosolic C-terminal domain), inducing it to form a crystal in the presence of c-di-IMP, and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density and build an atomic model of the protein-ligand complex.
While the specific structure with c-di-IMP is not as widely published as that with c-di-GMP, the principles are identical. Crystal structures of the STING C-terminal domain (CTD) in complex with c-di-GMP have yielded critical insights that are applicable to c-di-IMP. nih.govresearchgate.netuniprot.org These studies revealed that:
STING exists as a homodimer, forming a V-shaped cleft. researchgate.net
A single cyclic dinucleotide molecule binds non-covalently within this cleft, interacting with residues from both STING monomers. nih.gov
Ligand binding induces a significant conformational change, causing a "lid" region to close over the binding pocket. This movement releases the C-terminal tail of STING, unmasking a polymerization interface and triggering higher-order oligomerization, which is a key step in signal transduction. nih.govbiorxiv.org
| Structural Feature | Description | Reference |
| STING Quaternary Structure | Homodimer with a V-shaped architecture. | nih.govresearchgate.net |
| Ligand Binding Site | A central crevice formed at the dimer interface of the C-terminal domains. | nih.gov |
| Activation Mechanism | Ligand binding induces a conformational change, leading to the release of an autoinhibitory C-terminal tail and subsequent protein oligomerization. | nih.govbiorxiv.org |
Chemical Proteomics and Affinity Purification for Interacting Protein Identification
Identifying the cellular proteins that physically interact with a small molecule like c-di-IMP is a crucial first step in characterizing its biological function. Chemical proteomics, particularly affinity purification coupled with mass spectrometry, is the primary strategy for this purpose.
The methodology involves several key steps:
Probe Synthesis: A chemical analogue of c-di-IMP is synthesized with a linker arm that allows it to be covalently attached to a solid support, such as agarose (B213101) or magnetic beads. nih.gov
Affinity Purification: A lysate, prepared from relevant cells (e.g., THP-1), is incubated with the c-di-IMP-conjugated beads. Proteins that bind to c-di-IMP (the "bait") are captured on the beads, while non-interacting proteins are washed away. plos.org
Elution and Identification: The bound proteins are eluted from the beads, separated (often by SDS-PAGE), and then identified using high-resolution mass spectrometry. nih.govasm.org
This powerful, unbiased approach was instrumental in the seminal discovery of STING as the direct innate immune sensor for cyclic dinucleotides in mammalian cells. nih.gov By applying this technique, researchers can identify not only the primary receptor but also potentially novel binding partners or regulatory proteins involved in the c-di-IMP signaling network.
Vii. Future Research Directions and Translational Perspectives of Cyclic Di Imp
Refined Understanding of STING-Dependent and Independent Signaling Pathways
A primary focus of future research will be to achieve a more granular understanding of the signaling cascades initiated by c-di-IMP. The Stimulator of Interferon Genes (STING) pathway is recognized as a major mediator of the innate immune response to cyclic dinucleotides (CDNs). mdpi.com Upon binding of CDNs like c-di-IMP, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). pnas.org TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. pnas.orgfrontiersin.org
While the involvement of the STING pathway in c-di-IMP-mediated immunity is established, the precise molecular interactions and downstream consequences require further elucidation. Future studies will likely aim to dissect the specific contributions of STING activation to the adjuvant effects of c-di-IMP, distinguishing them from other potential signaling mechanisms.
Interestingly, evidence suggests that some effects of CDNs may occur independently of the canonical STING pathway. For instance, some studies with other cyclic dinucleotides like c-di-GMP and c-di-AMP have hinted at STING-independent mechanisms for the production of certain cytokines, such as IL-1β, through the activation of the NLRP3 inflammasome. nih.gov Whether c-di-IMP utilizes similar or distinct STING-independent routes to modulate immune responses remains a critical question. Investigating these alternative pathways could reveal novel therapeutic targets and broaden our understanding of how c-di-IMP orchestrates a multifaceted immune response.
Exploration of Novel Cellular Targets and Downstream Effectors
Beyond the well-characterized STING receptor, it is plausible that c-di-IMP interacts with other cellular proteins to exert its biological effects. The identification of these novel cellular targets and their downstream effectors is a crucial frontier in c-di-IMP research. In the context of other cyclic dinucleotides, such as c-di-AMP, a variety of protein and RNA riboswitch receptors have been identified in bacteria that regulate diverse physiological processes. oup.comnih.gov This precedent suggests that a similar diversity of receptors for c-di-IMP might exist in mammalian cells, which are yet to be discovered.
Future research will likely employ advanced proteomic and biochemical techniques, such as affinity purification-mass spectrometry and chemical cross-linking, to identify proteins that directly bind to c-di-IMP. Once potential binding partners are identified, subsequent functional studies will be necessary to validate these interactions and elucidate their role in the signaling cascade.
Uncovering these novel targets could explain some of the unique immunological properties of c-di-IMP and may reveal previously unknown regulatory nodes in the innate immune system. Furthermore, understanding the full spectrum of downstream effectors activated by c-di-IMP will provide a more comprehensive picture of its mechanism of action and could lead to the development of more targeted and effective immunomodulatory therapies.
Characterization of Immune Response Phenotypes in Diverse Experimental Models
To fully appreciate the translational potential of c-di-IMP, it is imperative to characterize the immune response phenotypes it elicits in a wide range of experimental models. Early studies have demonstrated that c-di-IMP can act as a potent mucosal adjuvant, promoting both humoral and cellular immune responses. caymanchem.com For instance, intranasal administration of c-di-IMP with an antigen in mice led to increased IgG titers and a balanced Th1/Th2 response. caymanchem.com
Future investigations should expand on these findings by utilizing a broader array of models, including different animal species and various in vitro human cell culture systems. This will be critical for understanding how factors such as genetic background, age, and the presence of co-morbidities may influence the immune response to c-di-IMP. Comparing the effects of c-di-IMP to other known adjuvants in head-to-head studies will also be essential for benchmarking its potency and unique immunological signature. mdpi.com
Detailed analysis of the induced immune cell populations, cytokine profiles, and memory responses in these diverse models will provide a more complete picture of c-di-IMP's immunomodulatory capabilities. This knowledge is essential for predicting its efficacy and safety in different clinical contexts and for designing rational vaccine formulations and immunotherapeutic strategies.
| Experimental Model | Key Findings with Cyclic di-IMP | Citation |
|---|---|---|
| Murine Bone Marrow-Derived Dendritic Cells (in vitro) | Enriches the population of MHC class I and II, CD80, CD86, CD40, and CD54 positive cells. | caymanchem.com |
| Murine Macrophages (in vitro) | Stimulates macrophages at a concentration of 500 ng/ml. | caymanchem.com |
| Mice (in vivo, intranasal administration with β-galactosidase) | Induces a humoral immune response with up to a 2-fold increase in IgG titers and promotes a Th1/Th2 cellular immune response. | caymanchem.com |
Development of Advanced Research Probes and Tools for Cyclic di-IMP Signaling Studies
Progress in understanding the intricate signaling pathways of c-di-IMP is intrinsically linked to the development of sophisticated research tools. The creation of novel chemical probes and biological assays will be instrumental in dissecting the molecular mechanisms of c-di-IMP action with greater precision. researchgate.net
One area of active development is the synthesis of modified c-di-IMP analogs. These can include fluorescently labeled versions to track the molecule's subcellular localization and interaction with binding partners in real-time. Additionally, photo-affinity labeled probes can be used to covalently trap and identify interacting proteins. The development of non-hydrolyzable analogs can help stabilize the c-di-IMP-receptor complex for structural and functional studies. oup.com
Q & A
Q. How can researchers optimize the solubility of Cyclic di-IMP (sodium salt) for in vitro assays?
Cyclic di-IMP (sodium salt) has a solubility of 50 mg/ml in water, but heating to 37°C followed by sonication in an ultrasonic bath improves dissolution . For cell-based assays, pre-warm the solution to 37°C and vortex intermittently to ensure homogeneity. Avoid prolonged storage in aqueous solutions at room temperature to prevent degradation; aliquot and store at -20°C for long-term stability .
Q. What experimental parameters should be considered when evaluating Cyclic di-IMP’s adjuvant activity in murine models?
Key parameters include:
- Dose : 500 ng/ml stimulates macrophages effectively in vitro .
- Administration route : Mucosal (e.g., intranasal) delivery enhances both humoral (IgG) and cellular (Th1/Th2) immune responses .
- Co-administered antigen : Pair with antigens like β-galactosidase (β-gal) to quantify adjuvant-driven IgG doubling in serum .
- Cell markers : Monitor MHC I/II, CD80, CD86, CD40, and CD54 on bone marrow-derived dendritic cells (BMDCs) using flow cytometry .
Q. How should Cyclic di-IMP be characterized to confirm structural integrity before use?
- Mass spectrometry : Verify molecular weight (704.3 g/mol) and purity (≥95%) .
- NMR : Confirm cyclic dinucleotide structure (3’,5’-phosphodiester linkages) and sodium counterions .
- HPLC : Assess purity and detect degradation products, especially after reconstitution .
Advanced Research Questions
Q. How does Cyclic di-IMP’s immunostimulatory mechanism compare to other cyclic dinucleotides (e.g., c-di-GMP or c-di-AMP)?
Cyclic di-IMP is a synthetic analog of bacterial CDNs but lacks conserved purine bases (guanine/adenine), potentially altering STING-binding affinity . To assess specificity:
- STING activation assays : Compare IFN-β secretion in THP-1 reporter cells treated with c-di-IMP vs. c-di-GMP/c-di-AMP .
- Competitive binding : Use surface plasmon resonance (SPR) to measure binding kinetics to STING or cGAS .
- In vivo cross-comparisons : Co-administer CDNs with ovalbumin and quantify CD8+/CD4+ T-cell priming in mice .
Q. What strategies resolve contradictions in Cyclic di-IMP’s adjuvant efficacy across studies?
- Batch variability : Validate purity (HPLC/MS) and endotoxin levels (LAL assay) to exclude contamination artifacts .
- Model disparities : Compare immune outcomes in BALB/c vs. C57BL/6 mice, as genetic background influences STING signaling .
- Dosage calibration : Titrate c-di-IMP (100–1,000 ng/ml) in vitro to identify threshold effects on macrophage activation .
Q. How can researchers design follow-up studies to explore Cyclic di-IMP’s role in trained immunity?
- Epigenetic profiling : Perform ATAC-seq or ChIP-seq on BMDCs post-stimulation to identify chromatin remodeling .
- Metabolic reprogramming : Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) via Seahorse assays .
- In vivo challenge : Immunize mice with c-di-IMP + antigen, then infect with pathogens (e.g., influenza) to assess long-term protection .
Methodological Best Practices
Q. What controls are essential for reproducibility in Cyclic di-IMP experiments?
- Negative controls : Use cyclic di-UMP (structurally distinct CDN) to confirm signal specificity .
- Solvent controls : Include vehicle (e.g., PBS) to rule out sonication/heat-induced cellular stress .
- Reference agonists : Compare c-di-IMP with clinical-grade STING agonists (e.g., diABZI) in parallel assays .
Q. How should researchers document Cyclic di-IMP experiments for peer-reviewed publication?
- Experimental details : Report storage conditions (-20°C), reconstitution protocols (heating/sonication), and endotoxin levels .
- Data transparency : Include raw flow cytometry files (FCS) and HPLC chromatograms as supplementary materials .
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
